molecular formula C8H16O6S B14408080 7-(Sulfooxy)octanoic acid CAS No. 82542-98-1

7-(Sulfooxy)octanoic acid

Cat. No.: B14408080
CAS No.: 82542-98-1
M. Wt: 240.28 g/mol
InChI Key: WMOIPMFUTWLDIN-UHFFFAOYSA-N
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Description

7-(Sulfooxy)octanoic acid is a specialized biochemical reference standard of significant interest for research in metabolism and analytical chemistry. This compound is a sulfated medium-chain fatty acid (MCFA), a class of molecules known for their distinct metabolic properties. MCFAs, like the structurally related octanoic acid, are rapidly absorbed and transported compared to long-chain fatty acids. They are known to be rapidly oxidized in tissues such as the liver and skeletal muscle, serving as a quick energy source and influencing energy balance . Furthermore, studies on octanoic acid have shown that MCFAs can modulate the activity of key neural circuits in the hypothalamus, such as POMC neurons, to reduce food intake and increase energy expenditure . Diets enriched with octanoic acid have also been demonstrated to enhance endurance capacity and promote mitochondrial biogenesis in skeletal muscle . As a sulfated derivative, this compound is particularly valuable for investigating phase II metabolism, specifically the sulfation pathway that alters a compound's solubility, biological activity, and excretion profile. Researchers can use this chemical in mass spectrometry as a standard for identifying and quantifying metabolites in biological samples, in enzymology studies to characterize sulfotransferase activity and specificity, and in cell-based assays to explore the functional consequences of fatty acid sulfation on signaling pathways and receptor interactions. This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82542-98-1

Molecular Formula

C8H16O6S

Molecular Weight

240.28 g/mol

IUPAC Name

7-sulfooxyoctanoic acid

InChI

InChI=1S/C8H16O6S/c1-7(14-15(11,12)13)5-3-2-4-6-8(9)10/h7H,2-6H2,1H3,(H,9,10)(H,11,12,13)

InChI Key

WMOIPMFUTWLDIN-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCC(=O)O)OS(=O)(=O)O

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for 7 Sulfooxy Octanoic Acid

Synthetic Pathways via Precursor Functionalization

The principal route to 7-(sulfooxy)octanoic acid involves the direct sulfation of its hydroxylated precursor, 7-hydroxyoctanoic acid biosynth.comhmdb.cahmdb.ca. This approach hinges on the effective protection of the carboxylic acid moiety, followed by the sulfation of the secondary alcohol at the C-7 position, and subsequent deprotection.

Regioselective Sulfation of 7-Hydroxyoctanoic Acid

The sulfation of an alcohol is a well-established transformation in organic chemistry. For the synthesis of this compound from 7-hydroxyoctanoic acid, the carboxylic acid group must first be protected, commonly as an ester (e.g., methyl or benzyl (B1604629) ester), to prevent unwanted side reactions with the sulfating agent. Once the precursor, methyl 7-hydroxyoctanoate, is prepared, the secondary hydroxyl group can be sulfated.

Several reagents are available for this transformation, with the sulfur trioxide-pyridine complex (SO₃·py) being a classic and mild choice acs.org. This reagent is known for its effectiveness in sulfating primary and secondary alcohols. The reaction is typically performed in an aprotic solvent like dichloromethane (B109758) or pyridine (B92270).

More contemporary methods offer improved yields and simpler purification. One such strategy employs a tributylsulfoammonium betaine (B1666868), which serves as a mild, bench-stable, and effective sulfating agent. rsc.orgresearchgate.net This method often allows for a straightforward, chromatography-free workup to isolate the product as an ammonium (B1175870) or sodium salt. rsc.orgbham.ac.uk The general insolubility of organosulfates in organic solvents means that sulfation is often the final step in a synthetic sequence. rsc.org

The table below summarizes common sulfating agents applicable to this synthesis.

Table 1: Comparison of Common Sulfating Agents for Alcohols

Sulfating Agent Formula Typical Conditions Advantages Disadvantages
Sulfur Trioxide Pyridine Complex SO₃·C₅H₅N Pyridine or CH₂Cl₂, 0 °C to RT Commercially available, mild Can be hygroscopic, pyridine removal
Chlorosulfonic Acid ClSO₃H Pyridine, 0 °C Powerful, inexpensive Highly corrosive, generates HCl
Tributylsulfoammonium Betaine (C₄H₉)₃N⁺SO₃⁻ Acetonitrile or DMF, RT to 60 °C Bench-stable, high yield, simple workup rsc.orgresearchgate.net Not as widely available
Sulfur Trioxide-DMF Complex SO₃·HCON(CH₃)₂ DMF, 0 °C to RT Effective, good for complex molecules Can be difficult to handle

Stereocontrolled Approaches for Chiral Centers at C-7

The C-7 position of 7-hydroxyoctanoic acid is a stereocenter, meaning the molecule can exist as (R) and (S) enantiomers. For applications where stereochemical purity is critical, methods to control this center are essential. This control is typically exerted during the synthesis of the 7-hydroxyoctanoic acid precursor.

One powerful method is the Sharpless asymmetric dihydroxylation of a terminal alkene, such as oct-7-enoic acid (after esterification). This reaction can introduce two hydroxyl groups with high stereoselectivity, which can then be further manipulated to yield the desired chiral 7-hydroxyoctanoic acid derivative acs.org.

Another common strategy is enzymatic resolution. A racemic mixture of 7-hydroxyoctanoic acid ester can be treated with a lipase (B570770), such as Candida antarctica lipase B (CALB). The enzyme will selectively acylate or hydrolyze one enantiomer, allowing for the separation of the fast-reacting enantiomer from the slow-reacting one. researchgate.net This technique is widely used for producing enantiomerically pure hydroxy fatty acids. A chemoenzymatic approach starting from cellulose-derived levoglucosenone (B1675106) has also been reported for synthesizing (R)-3-hydroxy-alkanoic acids, demonstrating a green pathway that could potentially be adapted. nih.gov

Table 2: Stereocontrolled Strategies for C-7 Chirality

Method Description Key Reagents/Enzymes Outcome
Sharpless Asymmetric Dihydroxylation Enantioselective conversion of a C7-C8 alkene to a diol, followed by chemical modification. OsO₄, Chiral Ligand (e.g., (DHQD)₂PHAL) google.com High enantiomeric excess of a specific diol precursor.
Enzymatic Kinetic Resolution Selective enzymatic reaction on one enantiomer of a racemic mixture. Lipase (e.g., Candida antarctica lipase B), acyl donor researchgate.net Separation of enantiomers, typically yielding one enantiomer as an ester and the other as an alcohol.
Chiral Pool Synthesis Starting from a naturally occurring chiral molecule. e.g., (R)- or (S)-carvone Provides a specific enantiomer based on the starting material's chirality.

Exploration of Enzymatic Synthesis and Biotransformation Routes

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. While no specific enzyme has been reported for the direct synthesis of this compound, the necessary enzymatic machinery exists for analogous transformations.

The key enzyme class for this reaction would be the sulfotransferases (SULTs). These enzymes catalyze the transfer of a sulfonate group from a universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group of a substrate. sinica.edu.tw A potential biotransformation route would involve a whole-cell or isolated enzyme system containing a suitable sulfotransferase that accepts 7-hydroxyoctanoic acid as a substrate.

While lipases are well-known for catalyzing the synthesis of fatty acid esters, their use in sulfation is not established. researchgate.netrsc.org The most plausible enzymatic route remains the use of a specific sulfotransferase.

Methodological Considerations for Scalable Synthesis

Transitioning the synthesis of this compound from the laboratory bench to a larger, scalable process introduces several key considerations. The primary challenges in scaling up organosulfate synthesis are often related to reagent handling, reaction control, and product isolation. rsc.org

The choice of sulfating agent is critical. Highly reactive and corrosive reagents like chlorosulfonic acid are less desirable on a large scale. The development of stable, solid reagents like tributylsulfoammonium betaine represents a significant step towards safer and more scalable processes. rsc.orgresearchgate.net This reagent was used to prepare an organosulfate on a multi-kilogram scale with a high yield over two steps. rsc.org

Purification also requires a shift in methodology. Laboratory-scale purification often relies on silica (B1680970) gel chromatography, which is expensive and impractical for large quantities. For ionic compounds like organosulfates, scalable purification often involves crystallization or ion-exchange chromatography. rsc.orgnih.gov A process involving a tributylammonium (B8510715) sulfate (B86663) intermediate can keep the molecule soluble in organic solvents for easier handling before a final ion exchange to the desired sodium or potassium salt. rsc.org The use of ion-exchange resins as catalysts has also been explored for sulfation reactions, potentially simplifying downstream processing. researchgate.net

Table 3: Comparison of Lab-Scale vs. Scalable Synthesis Considerations

Parameter Laboratory Scale (Grams) Scalable Synthesis (Kilograms)
Sulfating Agent SO₃·Pyridine, ClSO₃H Stable solid reagents (e.g., tributylsulfoammonium betaine) rsc.orgresearchgate.net
Solvent Anhydrous chlorinated solvents, pyridine Greener, recoverable solvents (e.g., acetonitrile, 2-MeTHF)
Purification Silica gel chromatography Crystallization, ion-exchange chromatography rsc.orgnih.gov
Workup Liquid-liquid extraction Phase separation, filtration
Safety Fume hood containment Process safety management, closed systems

Advanced Analytical Methodologies for Characterization and Quantification of 7 Sulfooxy Octanoic Acid

Chromatographic Separation Techniques for Complex Mixtures

Chromatography is the cornerstone for isolating 7-(sulfooxy)octanoic acid from intricate samples, thereby enabling its accurate quantification and further structural analysis. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the sample matrix.

High-Performance Liquid Chromatography (HPLC) coupled with Specialized Detection

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry, stands as a primary tool for the analysis of non-volatile and polar compounds like this compound. Given the compound's ionic sulfate (B86663) group and carboxylic acid moiety, specific HPLC modes are preferred.

Hydrophilic Interaction Liquid Chromatography (HILIC) is exceptionally well-suited for retaining and separating highly polar and ionic compounds. d-nb.infomdpi.comresearchgate.net HILIC stationary phases, such as those with amide functional groups, provide excellent retention for carboxy-organosulfates, which might otherwise elute in or near the void volume in traditional reversed-phase chromatography. d-nb.inforesearchgate.net This technique has proven effective for the analysis of various organosulfates, including those with carboxylic acid functionalities. d-nb.inforesearchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including improved resolution, higher sensitivity, and faster analysis times. The use of sub-2 µm particle size columns in UHPLC systems leads to sharper peaks and better separation of isomers. d-nb.info When coupled with tandem mass spectrometry (MS/MS), UHPLC provides a robust platform for both quantification and structural confirmation of organosulfates in complex samples. nih.govfrontiersin.org

Detection is typically achieved using an electrospray ionization (ESI) source operating in negative ion mode, which is ideal for detecting the anionic sulfate group. d-nb.infonih.gov

Table 1: Illustrative HPLC/UHPLC Conditions for Organosulfate Analysis

ParameterSettingRationale
Chromatography Mode Hydrophilic Interaction (HILIC)Excellent retention for polar and ionic analytes like carboxy-organosulfates. d-nb.inforesearchgate.net
Stationary Phase Amide-based (e.g., BEH Amide)Provides optimal selectivity and peak shape for organosulfates. d-nb.info
Mobile Phase Acetonitrile/Water with buffer (e.g., ammonium (B1175870) acetate)Gradient elution allows for the separation of compounds with a wide range of polarities. researchgate.net
Detection ESI-MS/MS (Negative Ion Mode)High sensitivity and specificity for anionic sulfate compounds. d-nb.infonih.gov
Scan Mode Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM)Targeted and highly sensitive quantification by monitoring specific precursor-to-product ion transitions. d-nb.infonih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high polarity and low volatility. d-nb.info Therefore, a crucial prerequisite for GC-MS analysis is a chemical derivatization step to convert the non-volatile analyte into a thermally stable and volatile compound. d-nb.infogreyhoundchrom.com

For fatty acids and related compounds, silylation is a common and effective derivatization strategy. nih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the carboxylic acid and any hydroxyl groups into their corresponding trimethylsilyl (B98337) (TMS) esters and ethers. nih.govnih.gov In the case of this compound, the derivatization would target the carboxylic acid group. A potential two-step process could involve hydrolysis of the sulfate ester followed by silylation of both the resulting hydroxyl and the carboxylic acid groups.

Once derivatized, the compound can be separated on a suitable GC capillary column, often one with a non-polar or medium-polarity stationary phase. mdpi.com The coupling with a mass spectrometer allows for identification based on the characteristic fragmentation pattern of the derivative. d-nb.info

High-Resolution Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of this compound, providing detailed information about its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for detailed structural elucidation in solution. nih.govresearchgate.netjchps.com Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom in the molecule.

The presence of the electron-withdrawing sulfooxy group at the C7 position is expected to have a significant and predictable effect on the NMR spectra compared to the parent octanoic acid molecule.

¹H NMR: The proton attached to the carbon bearing the sulfate group (H7) would experience a significant downfield shift (deshielding) of approximately 0.4-0.7 ppm compared to the corresponding proton in 7-hydroxyoctanoic acid. mdpi.com Protons on adjacent carbons (H6 and H8) would also show smaller downfield shifts.

¹³C NMR: The carbon atom directly bonded to the sulfooxy group (C7) would exhibit a pronounced downfield shift in the ¹³C spectrum. mdpi.com Neighboring carbons (C6 and C8) would also be shifted, although to a lesser extent. pressbooks.pub

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals and confirm the precise location of the sulfate group. core.ac.uk

Table 2: Predicted NMR Chemical Shift Effects of Sulfation on the Octanoic Acid Backbone

PositionAtomExpected Chemical Shift Change upon Sulfation at C7
C7¹HSignificant downfield shift
C7¹³CSignificant downfield shift
C6, C8¹HMinor downfield shift
C6, C8¹³CMinor downfield shift

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Determination (e.g., Electrospray Ionization-Mass Spectrometry)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is a cornerstone for the identification and structural confirmation of organosulfates. nih.gov Electrospray ionization (ESI) in the negative ion mode is particularly effective for these compounds. nih.gov

HRMS provides a highly accurate mass measurement of the deprotonated molecular ion [M-H]⁻, allowing for the determination of its elemental formula with high confidence. For this compound (C₈H₁₆O₆S), this precise mass is a key identifying feature.

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions, which provides definitive structural information. Organosulfates exhibit characteristic fragmentation patterns. Upon collision-induced dissociation, they typically produce specific fragment ions corresponding to the bisulfate anion (HSO₄⁻) at a mass-to-charge ratio (m/z) of 97 and the sulfate radical anion (•SO₄⁻) at m/z 96. nih.govcopernicus.org The sulfite (B76179) radical anion (•SO₃⁻) at m/z 80 is also a common fragment. nih.govnih.gov The detection of these ions in an MS/MS spectrum is a strong indicator of the presence of a sulfate ester moiety. nih.gov

Table 3: Characteristic Mass Spectrometry Fragments for Organosulfate Identification

Fragment IonFormulaMass-to-Charge (m/z)Significance
Bisulfate AnionHSO₄⁻97Key diagnostic fragment for aliphatic organosulfates. nih.govcopernicus.org
Sulfate Radical Anion•SO₄⁻96Diagnostic fragment for organosulfates. nih.gov
Sulfite Radical Anion•SO₃⁻80Common diagnostic fragment for organosulfates. nih.gov

Integration of Multi-Omics Data for Comprehensive Metabolite Profiling

In the context of systems biology, this compound would be one of many hundreds or thousands of metabolites measured in an untargeted metabolomics study. nih.govfrontiersin.org The integration of multi-omics data provides a holistic view of molecular interactions and pathways. mdpi.comcomputer.org Comprehensive metabolite profiling involves combining data from multiple analytical platforms, such as HILIC-MS for polar compounds and reversed-phase LC-MS for less polar lipids, and sometimes GC-MS for volatile or derivatized compounds. researchgate.netucdavis.edu

An untargeted workflow for identifying sulfated metabolites like this compound begins with acquiring high-resolution mass spectrometry data. frontiersin.org Putative sulfated compounds are then identified within the complex dataset through computational screening for characteristic features. This can involve k-means clustering analysis of MS/MS fragmentation data to find molecules that produce the tell-tale sulfate-related fragments (m/z 97, 96, 80). nih.govfrontiersin.org Alternatively, enzymatic hydrolysis using a sulfatase enzyme can be employed; metabolites that disappear or decrease significantly after treatment are confirmed as sulfated. nih.govacs.org

By integrating these robust metabolite datasets with other omics layers (e.g., proteomics, genomics), researchers can build comprehensive molecular networks. mdpi.com Tools like mixOmics and iSODA are designed to facilitate this integration, helping to uncover relationships between different molecular classes and providing deeper insights into the biological roles and pathways involving compounds like this compound. mixomics.orgacs.org

Hypothesized Biological Activities and Metabolic Fates of 7 Sulfooxy Octanoic Acid

Putative Involvement in Lipid Homeostasis and Fatty Acid Metabolism

The structural modification of octanoic acid by the addition of a sulfate (B86663) group is likely to significantly alter its interaction with enzymes involved in fatty acid metabolism, thereby impacting lipid homeostasis.

The primary catabolic pathway for fatty acids is mitochondrial beta-oxidation, a process that sequentially shortens the acyl-chain to produce acetyl-CoA. wikipedia.org However, the presence of a bulky and polar sulfooxy group at the C7 position of octanoic acid may present a steric hindrance to the enzymes of beta-oxidation.

The typical beta-oxidation spiral involves a series of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. libretexts.org A modification on the fatty acid chain can impede one or more of these steps. For instance, thia fatty acids, where a sulfur atom replaces a methylene (B1212753) group, have their metabolism significantly altered depending on the position of the sulfur atom. csic.es 3-Thia fatty acids, for example, cannot undergo beta-oxidation and are instead metabolized through omega-oxidation and subsequent peroxisomal beta-oxidation. csic.es

It is hypothesized that 7-(sulfooxy)octanoic acid may also be a poor substrate for mitochondrial beta-oxidation. The sulfooxy group could potentially interfere with the proper binding of the fatty acyl-CoA to the active sites of acyl-CoA dehydrogenases or other enzymes in the pathway. Consequently, alternative metabolic routes, such as peroxisomal beta-oxidation or omega-oxidation, might be utilized for its degradation, similar to other modified fatty acids. wikipedia.org Peroxisomal beta-oxidation is known to handle very long-chain fatty acids and other fatty acids that are not readily metabolized in the mitochondria. wikipedia.org

Table 1: Comparison of Beta-Oxidation Pathways

Feature Mitochondrial Beta-Oxidation Peroxisomal Beta-Oxidation Putative Beta-Oxidation of this compound
Primary Substrates Short, medium, and long-chain fatty acids Very long-chain fatty acids, branched fatty acids Potentially a substrate if mitochondrial pathway is inhibited
First Enzyme Acyl-CoA Dehydrogenase Acyl-CoA Oxidase Activity may be hindered by the sulfooxy group
Energy Production High ATP yield Lower ATP yield, produces H₂O₂ Potentially reduced energy yield compared to octanoic acid
Potential Fate Complete oxidation to acetyl-CoA Chain shortening, products exported to mitochondria Partial or complete oxidation via alternative pathways

Impact on Ketogenesis and Energy Substrate Utilization

Ketogenesis is a metabolic process that produces ketone bodies from the breakdown of fatty acids, primarily in the liver. nih.gov This process is crucial during periods of fasting or low carbohydrate intake, providing an alternative energy source for extrahepatic tissues. nih.govresearchgate.net The rate of ketogenesis is tightly linked to the rate of fatty acid beta-oxidation, as acetyl-CoA is the direct precursor for ketone body synthesis. wur.nl

Medium-chain fatty acids, such as octanoic acid, are known to be ketogenic. frontiersin.org However, if the beta-oxidation of this compound is indeed impaired, this would likely lead to a reduction in the production of acetyl-CoA from this specific fatty acid, and consequently, a diminished ketogenic potential compared to its unmodified counterpart.

Potential Role as a Signaling Molecule through Receptor Interactions

Beyond their role as energy substrates, fatty acids and their derivatives can act as signaling molecules by interacting with specific receptors. wikipedia.orgmdpi.com The addition of a sulfate group, which imparts a negative charge and increases the polarity of the molecule, could significantly influence the binding affinity and specificity of this compound for such receptors.

A number of G protein-coupled receptors (GPCRs) have been identified as receptors for free fatty acids (FFARs). nih.gov These receptors, including FFAR1 (GPR40) and FFAR4 (GPR120) for medium- and long-chain fatty acids, and FFAR2 (GPR43) and FFAR3 (GPR41) for short-chain fatty acids, play important roles in various physiological processes, including insulin (B600854) secretion, inflammation, and appetite regulation. mdpi.comnih.gov

There is evidence to suggest that sulfooxy fatty acids can also interact with GPCRs. For example, caeliferins, a family of sulfooxy fatty acids found in insects, are involved in signaling through GPCRs. cornell.edu This raises the possibility that this compound could act as a ligand for a known or a yet-to-be-identified GPCR. The presence of the sulfooxy group could confer selectivity for a specific receptor subtype or alter the signaling output compared to unmodified octanoic acid. The interaction of marine sulfated polysaccharides with gut microbiota can lead to the production of short-chain fatty acids that in turn interact with GPCRs, suggesting a role for sulfated compounds in modulating these signaling pathways. mdpi.com

Table 2: Free Fatty Acid Receptors and Their Potential Interaction with this compound

Receptor Endogenous Ligands (Chain Length) Known Functions Hypothesized Interaction with this compound
FFAR1 (GPR40) Medium and Long Glucose-stimulated insulin secretion Potential for altered affinity or antagonistic activity due to the sulfooxy group.
FFAR4 (GPR120) Medium and Long Anti-inflammatory effects, incretin (B1656795) release The sulfooxy moiety might influence binding and subsequent signaling cascades.
FFAR2 (GPR43) Short Immune response, adipogenesis Unlikely to be a primary target due to chain length, but cross-reactivity cannot be excluded.
FFAR3 (GPR41) Short Sympathetic nervous system regulation Similar to FFAR2, interaction is less probable based on ligand specificity.
Orphan GPCRs Unknown Various Could be a novel endogenous ligand for a currently uncharacterized GPCR.

Exploration of Intracellular Signaling Cascades Triggered by this compound

The activation of a GPCR by this compound would initiate a cascade of intracellular signaling events. Depending on the G protein subtype to which the receptor couples (e.g., Gq/11, Gi/o, or Gs), different downstream pathways would be activated. wikipedia.org

For instance, coupling to Gq/11 would lead to the activation of phospholipase C, generating inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org This would result in an increase in intracellular calcium and the activation of protein kinase C. Coupling to Gi/o would inhibit adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP), while coupling to Gs would have the opposite effect. wikipedia.org

Furthermore, sulfated lipids have been shown to modulate other signaling pathways. For example, sulfatide, a sulfated galactosylceramide, can activate inflammatory responses in brain immune cells through pathways involving MAPKs and NF-κB. aai.org Another example is 25-hydroxycholesterol-3-sulfate, which regulates lipid metabolism by acting as a repressor of the liver X receptor (LXR), subsequently affecting the SREBP-1 signaling pathway. nih.govphysiology.org It is conceivable that this compound could also influence such nuclear receptor-mediated pathways, thereby exerting broader effects on gene expression and cellular metabolism.

Enzymology of Sulfooxy Group Formation and Hydrolysis

The presence of this compound in a biological system implies the existence of enzymes capable of its synthesis and degradation. The formation and hydrolysis of the sulfooxy bond are catalyzed by sulfotransferases and sulfatases, respectively.

The sulfation of molecules is carried out by a family of enzymes called sulfotransferases (SULTs). researchgate.netfrontiersin.org These enzymes catalyze the transfer of a sulfonyl group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amine group on the substrate. frontiersin.org There are several SULT isoforms, some of which are known to act on lipids and steroids. researchgate.netportlandpress.com It is hypothesized that a specific SULT, likely one with a preference for hydroxylated fatty acids, would be responsible for the synthesis of this compound from its precursor, 7-hydroxyoctanoic acid. The expression of certain SULTs has been linked to the regulation of glycolysis and fatty acid metabolism. nih.gov

The reverse reaction, the hydrolysis of the sulfate ester, is catalyzed by sulfatases. nih.govcas.cz These enzymes are crucial for the degradation of sulfated molecules, including glycosaminoglycans and sulfolipids. portlandpress.comnih.gov A specific sulfatase would be required to cleave the sulfooxy group from this compound, regenerating 7-hydroxyoctanoic acid and inorganic sulfate. The activity of sulfatases is essential for maintaining the balance of sulfated signaling molecules and for the catabolism of sulfated lipids. nih.govnih.gov

Table 3: Enzymes Potentially Involved in the Metabolism of this compound

Enzyme Family Reaction Catalyzed Putative Role in this compound Metabolism
Sulfotransferases (SULTs) Transfer of a sulfo group from PAPS to a hydroxyl group. frontiersin.org Catalyzes the formation of this compound from 7-hydroxyoctanoic acid.
Sulfatases Hydrolysis of a sulfate ester. nih.gov Catalyzes the hydrolysis of this compound to 7-hydroxyoctanoic acid and sulfate.
Acyl-CoA Synthetase Activation of fatty acids to their CoA esters. libretexts.org Required for the entry of this compound into metabolic pathways.
Omega-hydroxylase Hydroxylation at the terminal methyl group of a fatty acid. A potential alternative metabolic pathway if beta-oxidation is blocked.

Identification of Sulfotransferases and Sulfatases in Relevant Biological Systems

The metabolic pathways governing the synthesis and degradation of this compound are hypothesized to be mediated by two key enzyme families: sulfotransferases (SULTs) for its anabolism and sulfatases for its catabolism. While specific enzymes that act on this compound have not been characterized, their identification can be inferred from enzymes known to process structurally similar molecules, such as other alkyl sulfates and hydroxylated fatty acids.

Sulfotransferases (SULTs) are a supergene family of enzymes responsible for catalyzing the transfer of a sulfonate group (SO₃⁻) from the universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to an acceptor molecule, which in this case would be 7-hydroxyoctanoic acid. oup.com This process, known as sulfonation, generally increases the water solubility of substrates, often marking them for excretion or altering their biological activity. oup.com In humans, cytosolic SULTs are categorized into several families, including SULT1, SULT2, and SULT4, each with distinct but sometimes overlapping substrate specificities. oup.com For instance, SULT2A1 and SULT2B1 are known to sulfate hydroxysteroids and other lipids. nih.govfrontiersin.org The sulfonation of a secondary alcohol on a fatty acid chain, like the 7-hydroxyl group of 7-hydroxyoctanoic acid, would likely be carried out by a member of the SULT2 family or a yet-unidentified SULT with specificity for hydroxylated medium-chain fatty acids. In other biological systems, such as bacteria, sulfotransferases also play critical roles. For example, the NodH and NoeE proteins in Rhizobium are sulfotransferases that act on fucosylated lipochitin-oligosaccharides, demonstrating that SULTs can have an absolute requirement for substrates containing a fatty acid chain. apsnet.org

Sulfatases catalyze the reverse reaction: the hydrolysis of sulfate esters to release an alcohol and an inorganic sulfate ion. These enzymes are crucial for regulating the activity of sulfated molecules and for utilizing sulfated compounds as a nutrient source. nih.gov Sulfatases are broadly classified into three types based on their catalytic mechanism. nih.govqmul.ac.uk Given that this compound is a secondary alkyl sulfate, its hydrolysis would likely be performed by a Type I or Type III sulfatase. Type I sulfatases, or arylsulfatases, primarily act on aromatic sulfates but can show activity towards some alkyl sulfates. nih.gov More specific to this substrate would be the Type III sulfatases, which are known to hydrolyze secondary alkyl sulfates. qmul.ac.uk For example, an (R)-specific secondary-alkylsulfatase from the bacterium Rhodococcus ruber shows a preference for linear secondary-alkyl sulfate esters, including octan-2-yl, octan-3-yl, and octan-4-yl sulfates. qmul.ac.uk Such an enzyme could plausibly act on this compound.

The table below summarizes the key enzymes hypothesized to be involved in the metabolism of this compound.

Enzyme FamilyHypothesized FunctionKey CharacteristicsPotential SubstrateRelevant Examples
Sulfotransferases (SULTs)Anabolism (Synthesis)Transfer of SO₃⁻ from PAPS to a hydroxyl group. oup.com Often specific for substrate classes (e.g., lipids, steroids). frontiersin.org7-Hydroxyoctanoic acidHuman SULT2 family (e.g., SULT2A1, SULT2B1b), Rhizobium NoeE frontiersin.orgapsnet.org
Sulfatases (Type I & III)Catabolism (Breakdown)Hydrolysis of the C-O-S ester bond. nih.gov Type III enzymes are specific for secondary alkyl sulfates. qmul.ac.ukThis compoundBacterial secondary-alkylsulfatases (e.g., from Rhodococcus ruber) qmul.ac.uk

Comparative Enzymatic Mechanisms with Other Sulfated Metabolites

The enzymatic mechanisms for the sulfonation and desulfation of this compound are presumed to follow established pathways for other sulfated metabolites.

The synthesis of this compound from its precursor, 7-hydroxyoctanoic acid, would be catalyzed by a sulfotransferase. The general mechanism for SULTs involves the binding of both the sulfonate donor (PAPS) and the acceptor substrate (the hydroxylated fatty acid) to the enzyme's active site. oup.com The enzyme then facilitates the nucleophilic attack of the hydroxyl group of the substrate on the sulfur atom of PAPS, leading to the transfer of the sulfonate group. This results in the formation of the sulfated product, this compound, and the release of 3'-phosphoadenosine-5'-phosphate (PAP). oup.com This mechanism is highly conserved and is the same process by which SULTs metabolize a vast array of substrates, including steroids, phenols, and xenobiotics. oup.com For example, the sulfonation of dehydroepiandrosterone (B1670201) (DHEA) by SULT2A1 and the sulfonation of cholesterol by SULT2B1b follow this fundamental pathway, highlighting how the cell utilizes a common chemical strategy to modify the properties of diverse lipid-soluble molecules. frontiersin.org

The hydrolysis of this compound would be carried out by a sulfatase. The mechanism of hydrolysis differs between sulfatase classes. nih.govqmul.ac.uk

Class I Sulfatases (Arylsulfatases): These enzymes typically utilize a formylglycine residue in their active site, which becomes hydrated to form a gem-diol. This hydrated residue acts as the nucleophile, attacking the sulfur atom of the sulfate ester. This results in the cleavage of the S-O bond and the formation of a covalent enzyme-sulfate intermediate, which is then hydrolyzed by water to release inorganic sulfate and regenerate the active site. nih.gov

Class III Sulfatases (Alkylsulfatases): These enzymes employ a different mechanism that is more relevant for a secondary alkyl sulfate like this compound. They are metalloenzymes, often containing two zinc ions in their active site. The hydrolysis proceeds via an Sₙ2-type mechanism where a water molecule, activated by the metal cofactors, acts as a nucleophile and attacks the carbon atom bonded to the sulfate group (the C7 atom in this case). qmul.ac.uk This leads to the cleavage of the C-O bond and an inversion of the stereochemical configuration at that carbon center. nih.govqmul.ac.uk

The table below provides a comparison of these enzymatic mechanisms.

ProcessEnzyme ClassMechanismBond CleavedKey FeaturesComparison with Other Metabolites
Synthesis (Sulfonation)Sulfotransferase (SULT)Transfer of SO₃⁻ group from PAPS to substrate's hydroxyl group. oup.comS-O bond of PAPSRequires PAPS as a universal donor. oup.comIdentical core mechanism for sulfating steroids (e.g., DHEA), phenols, and drugs. oup.comfrontiersin.org
Breakdown (Hydrolysis)Class I SulfataseNucleophilic attack on the sulfur atom by a hydrated formylglycine residue. nih.govS-O bond of substrateForms a covalent enzyme-sulfate intermediate. nih.govPrimary mechanism for aryl sulfates like p-nitrophenyl sulfate. nih.gov
Class III SulfataseNucleophilic attack on the carbon atom by an activated water molecule. qmul.ac.ukC-O bond of substrateMetalloenzyme (often Zn²⁺ dependent); results in inversion of stereochemistry. qmul.ac.ukSpecific mechanism for secondary alkyl sulfates like octan-2-yl sulfate. qmul.ac.uk

Ecological and Inter-Species Signaling Implications (e.g., nematode ascarosides containing related structures)

While direct evidence is lacking, the structure of this compound strongly suggests a potential role in ecological signaling, particularly in the context of nematode communication. Nematodes utilize a class of signaling molecules called ascarosides , which are derivatives of the dideoxysugar ascarylose (B1226638) attached to a fatty acid-derived side chain. nih.govnih.gov These molecules regulate critical aspects of nematode life, including development, mating, and social behavior. nih.gov

The structural foundation of ascarosides is a fatty acid, which undergoes modifications such as chain shortening via peroxisomal β-oxidation, hydroxylation, and the addition of other chemical moieties. nih.gov The resulting blend of ascarosides acts as a chemical language. For instance, a specific combination of ascarosides can induce entry into the stress-resistant "dauer" larval stage. medchemexpress.com Given that this compound is a modified eight-carbon fatty acid, it is plausible that it could function as a precursor, a component, or a metabolite of a yet-to-be-discovered sulfated ascaroside.

Recent research has revealed that ascaroside signaling extends beyond nematode-to-nematode communication and plays a crucial role in inter-species interactions, particularly with plants and microbes. nih.govfrontiersin.org

Plant-Nematode Interactions: Plants can detect ascarosides secreted by parasitic nematodes. For example, ascr#18, an ascaroside produced by several plant-parasitic nematodes, is recognized by plants like tomato and Arabidopsis, triggering their immune systems. nih.govfrontiersin.org Furthermore, plants can metabolize these nematode-derived signals. When tomato roots are treated with ascr#18, they metabolize it via β-oxidation into shorter-chain ascarosides, such as ascr#9. nih.gov This plant-driven "pheromone editing" creates a new chemical blend that can repel nematodes, demonstrating a sophisticated cross-kingdom chemical dialogue. nih.govnih.gov

Modulation of Behavior: Different ascaroside structures can elicit different behaviors. Short-chain ascarosides are often associated with dispersal or avoidance behaviors. nih.gov The presence of a highly polar sulfate group on an octanoic acid-based signaling molecule could significantly alter its solubility and receptor-binding properties, potentially creating a potent, water-dispersible signal for aggregation, dispersal, or host recognition.

The hypothetical existence of this compound or a related sulfated ascaroside in a nematode's chemical repertoire could therefore have significant ecological implications. It might serve as a long-distance dispersal cue, a signal to avoid overcrowded areas, or a molecule that interacts with host plant or microbial metabolic pathways.

The table below lists key examples of ascarosides and their signaling functions, providing a framework for the potential role of a sulfated octanoic acid derivative.

Compound NameStructure/ClassKnown Biological/Ecological RoleRelevance to this compound
ascr#18Ascaroside with C18 fatty acid side chainInduces immune responses in plants (e.g., tomato, Arabidopsis). nih.govmedchemexpress.comfrontiersin.orgDemonstrates that fatty acid-derived signals are key in nematode-plant interactions.
ascr#9Ascaroside with C9 fatty acid side chainMetabolite of ascr#18 produced by plants; mediates dispersal behavior in nematodes. nih.govShows that chain length is critical for function; an 8-carbon chain is structurally similar.
Dauer Pheromone Components (e.g., ascr#2, ascr#3)Blend of multiple ascarosidesInduces entry into the stress-resistant dauer larval stage in C. elegans. medchemexpress.comIllustrates how modified fatty acids are used in developmental signaling.
This compound Sulfated medium-chain fatty acid Hypothesized signaling molecule Could act as a water-soluble signaling cue for dispersal, aggregation, or inter-kingdom communication.

Mechanistic Studies on Cellular and Subcellular Responses to 7 Sulfooxy Octanoic Acid

Modulation of Cellular Bioenergetics and Mitochondrial Function

The bioenergetics of a cell, largely governed by mitochondrial function, are crucial for normal physiological processes. nih.gov Bioenergetic dysfunction is increasingly recognized as a key factor in the pathophysiology of numerous diseases. nih.gov Mitochondria are central to cellular energy metabolism, and maintaining a healthy population of these organelles is essential for cell survival, especially under stress conditions. nih.govresearchgate.net

Interactive Data Table: Key Parameters of Mitochondrial Function

ParameterDescriptionSignificance
Basal Oxygen Consumption Rate (OCR)The baseline rate of oxygen consumption by the cell.Represents the energy demand of the cell under baseline conditions.
ATP-linked RespirationThe portion of basal OCR used for ATP synthesis.Indicates the efficiency of oxidative phosphorylation.
Proton LeakThe portion of basal OCR not coupled to ATP synthesis.Can be indicative of mitochondrial damage or uncoupling.
Maximal RespirationThe maximum rate of oxygen consumption the cell can achieve.Reflects the full bioenergetic capacity of the cell.
Spare Respiratory CapacityThe difference between maximal and basal respiration.Represents the cell's ability to respond to increased energy demand.

Effects on Membrane Integrity and Transporter Activity

The cell membrane is a primary target for many chemical compounds. It is generally accepted that membrane damage is a key mechanism of fatty acid toxicity. nih.gov For instance, octanoic acid has been shown to disrupt the cell membrane of various microorganisms, leading to cell death. nih.gov In evolved strains of Escherichia coli with increased tolerance to octanoic acid, significant alterations in membrane polarization (fluidity), integrity (leakage), and composition were observed. nih.gov These changes included an increase in the average length of lipid chains, which can enhance membrane stability. nih.govmdpi.com

In the context of sperm cells, perfluoro-octanoic acid (PFOA), a related compound, has been shown to impair motility by disrupting the plasma membrane. nih.gov This effect was associated with altered membrane fluidity and could be reversed by treatment with β-cyclodextrin, a membrane-scavenging agent. nih.gov These findings underscore the critical role of membrane integrity in maintaining cellular function.

Regulation of Gene Expression and Protein Synthesis/Modification

Cellular responses to chemical stressors often involve significant changes in gene expression and protein synthesis. Transcriptomic analysis of Wickerhamomyces anomalus H4 under octanoic acid stress revealed broad transcriptional reprogramming. mdpi.com At a concentration of 200 mg/L, 3369 differentially expressed genes (DEGs) were identified, with 1609 upregulated and 1760 downregulated. mdpi.com Many of these DEGs were associated with "ribosome" and "proteasome" pathways, suggesting that octanoic acid stress disrupts intracellular protein synthesis and turnover. mdpi.com

At a higher concentration of 400 mg/L, the transcriptional response was more limited, with only 130 DEGs detected. mdpi.com These were primarily related to "DNA replication" and "pyruvate metabolism," indicating that higher stress levels may affect more fundamental cellular processes. mdpi.com Similarly, transcriptomic analysis of the nematode Meloidogyne incognita exposed to octanoic acid revealed interference with energy metabolism, lifespan, and signaling pathways. nih.gov The regulation of gene expression can also be influenced by nutrient availability, such as amino acids, which can affect both transcription and the translation of mRNA. nih.gov

Interactive Data Table: Gene Ontology (GO) and KEGG Pathway Analysis of DEGs under Octanoic Acid Stress (200 mg/L) in W. anomalus H4

Analysis TypeEnriched TermsImplication
KEGG PathwayRibosome, ProteasomeDisruption of protein synthesis and turnover.
GO - Molecular FunctionStructural constituent of ribosomeImpact on the machinery of protein synthesis.
GO - Cellular ComponentRibosomal subunitCorroborates the effect on ribosomes.
GO - Biological ProcessMitochondrial gene expressionSuggests an impact on mitochondrial function at the genetic level.

Cellular Stress Responses and Adaptive Mechanisms

Cells possess a range of adaptive stress response pathways to maintain homeostasis when faced with chemical or environmental challenges. biorxiv.org These include the oxidative stress response, heat shock response, and DNA damage response. biorxiv.org Transcriptional induction of stress genes is a major defense mechanism, but posttranslational modifications of existing proteins can provide a more rapid response. nih.gov

In W. anomalus H4, exposure to octanoic acid induced a significant stress response, with ethanol (B145695) and octanoic acid having the most detrimental effects on cell survival. mdpi.com The transcriptomic data indicated a broad reprogramming to adapt to the stress. mdpi.com Similarly, in M. incognita, nematodes exhibited an adaptive response to low concentrations of octanoic acid by up-regulating defense enzyme systems and heterologous metabolic pathways. nih.gov

Plants also exhibit a variety of adaptive mechanisms to cope with environmental stressors like salinity, which can induce oxidative stress. researchgate.netmdpi.com These adaptations can be morphological, physiological, and biochemical, all aimed at protecting cellular machinery and maintaining function. researchgate.netmdpi.com The ability of a cell to mount an effective adaptive response is critical for its survival under stressful conditions. While transient activation of stress response pathways is protective, prolonged activation can lead to adverse outcomes like apoptosis or autophagy. biorxiv.org

In Vitro and in Vivo Research Models for Investigating 7 Sulfooxy Octanoic Acid Biology

Cell-Based Assays for High-Throughput Screening and Pathway Analysis

Cell-based assays are fundamental tools for the initial investigation of a compound's biological effects, offering a physiologically relevant context for screening and analysis. nih.gov For a molecule like 7-(sulfooxy)octanoic acid, these assays would be crucial for identifying its cellular targets, understanding its mechanism of action, and screening for potential therapeutic applications in a high-throughput manner. nih.gov

High-throughput screening (HTS) of large compound libraries is a cornerstone of modern drug discovery. researchgate.net To investigate this compound, HTS assays would likely focus on its potential roles in fatty acid metabolism and as a sulfated molecule. Assays using fluorescently labeled fatty acid analogs, such as BODIPY-dodecanoic acid, are commonly employed to monitor fatty acid uptake by cells in real-time. moleculardevices.com These systems can be adapted to a 96-well or 384-well format, allowing for the rapid screening of compounds that might modulate fatty acid transport proteins (FATPs). nih.govbioassaysys.com For instance, a yeast-based HTS system has been developed to screen for inhibitors of mammalian FATP2 by monitoring the uptake of a fluorescent fatty acid analog. nih.gov

Given its sulfooxy group, assays designed to detect the activity of sulfotransferases (SULTs) or sulfatases would also be relevant. SULTs are enzymes that transfer a sulfo group to a substrate, and their activity can be measured using various methods, including radiometric assays with a PAP³⁵S donor or fluorescence-based assays. nih.govportlandpress.com A cell-based assay was developed to identify inhibitors of the hyaluronidase (B3051955) CEMIP, which successfully identified sulfated polymers like dextran (B179266) sulfate (B86663) as potent inhibitors. mdpi.com Such a system could be adapted to screen for the effects of this compound on enzymes involved in sulfation pathways.

Below is a table summarizing potential cell-based assays applicable to the study of this compound.

Assay TypePrincipleApplication for this compoundKey Features
Fluorescent Fatty Acid Uptake Cells are incubated with a fluorescent fatty acid analog (e.g., C1-BODIPY-C12). nih.gov Uptake is measured by an increase in intracellular fluorescence. bioassaysys.comTo determine if it interacts with or modulates fatty acid transporters (FATPs).Homogeneous "add-and-read" format, suitable for HTS, non-radioactive. moleculardevices.combioassaysys.com
Sulfotransferase (SULT) Activity Assay Measures the transfer of a sulfo group from a donor (e.g., PAP³⁵S) to a substrate. nih.govTo assess if it acts as a substrate or inhibitor of sulfotransferase enzymes.Can be radiometric or fluorescence-based; high sensitivity. nih.govportlandpress.com
Cell Viability/Cytotoxicity Assays Colorimetric or fluorometric assays (e.g., MTT, AlamarBlue) measure metabolic activity as an indicator of cell health.To determine the concentration range at which the compound affects cell viability.Standardized, quantifiable, and adaptable to HTS.
Reporter Gene Assays Cells are engineered with a reporter gene (e.g., luciferase, GFP) linked to a promoter responsive to a specific signaling pathway.To identify signaling pathways (e.g., PPAR-mediated) modulated by the compound.High sensitivity, allows for specific pathway analysis.

Genetically Engineered Microorganisms and Cell Lines for Biosynthetic Pathway Elucidation

Genetically engineered systems are invaluable for dissecting and reconstructing metabolic pathways. For a compound like this compound, such models would be essential for elucidating its biosynthetic origins, should it be a naturally occurring molecule, or for developing microbial production platforms.

Yeast, particularly Saccharomyces cerevisiae, is a powerful chassis for metabolic engineering due to its genetic tractability and well-characterized metabolism. researchgate.netresearchgate.net It has been extensively used to produce fatty acids and their derivatives. researchgate.net To elucidate a potential biosynthetic pathway for this compound, researchers could express candidate genes from a source organism in yeast and analyze the resulting metabolites. For example, the biosynthetic pathway for polyunsaturated fatty acids (PUFAs) was reconstituted in yeast by expressing elongase and desaturase enzymes from the nematode Caenorhabditis elegans. pnas.org This approach allows for the functional characterization of enzymes involved in fatty acid modification. pnas.org

The CRISPR/Cas9 genome editing tool has revolutionized the ability to make precise genetic modifications, enabling the targeted knockout or modification of genes to study their function. frontiersin.orgnih.gov In the context of fatty acid biosynthesis, CRISPR/Cas9 has been used in various organisms, from plants to yeast to mammalian cells, to alter fatty acid profiles. frontiersin.orgmdpi.com For instance, knocking out the FATB gene in soybean using CRISPR/Cas9 significantly reduced the levels of saturated fatty acids. mdpi.com Similarly, to understand the biosynthesis of a sulfated compound, CRISPR/Cas9 could be used to knock out candidate sulfotransferase genes in a cell line to see if production of the compound is ablated. researchgate.net This technology could be applied to identify the enzymes responsible for the sulfation of octanoic acid at the 7-position.

The table below lists key genes in yeast that are often targeted for metabolic engineering to enhance the production of fatty acids, which could be relevant for producing a precursor for this compound.

Gene Target (Yeast)FunctionEngineering StrategyDesired Outcome for Fatty Acid Production
ACC1 Acetyl-CoA carboxylaseOverexpressionIncrease supply of malonyl-CoA, the building block for fatty acid synthesis. researchgate.net
FAS1, FAS2 Fatty Acid Synthase complexOverexpressionIncrease the capacity of the fatty acid synthesis pathway. researchgate.net
HFD1 Involved in fatty acid degradationKnockout/DisruptionPrevent the breakdown of synthesized fatty acids, increasing accumulation. google.com
POX1 Peroxisomal acyl-CoA oxidaseKnockoutInhibit the first step of peroxisomal β-oxidation to prevent fatty acid degradation.
ACL ATP-citrate lyase (heterologous)Introduction/ExpressionProvide a cytosolic source of acetyl-CoA from citrate, a key precursor. researchgate.net

Relevant Animal Models for Systemic Metabolic and Behavioral Phenotyping

Animal models are indispensable for understanding the systemic effects of a compound, including its metabolism, biodistribution, and impact on behavior and physiology. For this compound, rodent models, particularly mice, would be the primary choice due to their genetic similarity to humans, well-established research protocols, and the availability of numerous transgenic strains. nih.gov

To investigate the metabolic fate of this compound, studies would likely parallel those conducted for other medium-chain fatty acids (MCFAs). Mouse models of fatty acid oxidation disorders (FAODs), such as the medium-chain acyl-CoA dehydrogenase deficiency (MCADD) mouse, are crucial for understanding the consequences of impaired fatty acid metabolism. nih.gov These models could be used to determine if this compound is metabolized via similar pathways and whether it can rescue or exacerbate phenotypes associated with specific enzyme deficiencies. nih.gov Furthermore, standard mouse strains like the C57BL/6J are often used to study the effects of specialized diets, such as those enriched with specific fatty acids, on metabolic parameters like obesity, insulin (B600854) resistance, and hepatic steatosis. nih.govoatext.com

The influence of fatty acids on the central nervous system and behavior is another critical area of investigation. Studies have shown that diets high in saturated fats can induce anxiety-like behavior in mice. conductscience.comresearchgate.net Animal models of stress, such as the chronic social defeat stress (CSDS) model, are used to examine how metabolic factors interact with psychological stress to influence food-reward behavior. jci.org To assess the behavioral effects of this compound, researchers could administer the compound to mice and then perform a battery of behavioral tests to evaluate anxiety, depression, learning, and memory.

The following table summarizes relevant animal models for studying the metabolic and behavioral effects of fatty acids.

ModelApplicationKey Phenotypes/Endpoints MeasuredRelevance to this compound
C57BL/6J Mouse on High-Fat Diet Study diet-induced obesity and metabolic syndrome. nih.govBody weight, body fat percentage, glucose tolerance, insulin sensitivity, plasma lipids, liver histology. nih.govcambridge.orgAssess whether the compound mitigates or worsens metabolic disease.
Fatty Acid Oxidation Disorder (FAOD) Mice (e.g., MCAD-/-) Investigate the metabolism of fatty acids and the pathophysiology of FAODs. nih.govHypoglycemia, acylcarnitine profiles, cold intolerance, exercise intolerance, liver steatosis. nih.govDetermine its metabolic pathway and potential therapeutic role in FAODs.
fat-1 Transgenic Mouse Study the effects of endogenously produced omega-3 fatty acids. plos.orgTissue fatty acid profiles, inflammatory markers, oxylipin profiles. plos.orgProvides a comparative model for understanding the unique effects of a sulfated fatty acid versus PUFAs.
Chronic Social Defeat Stress (CSDS) Model Evaluate the interplay between stress, metabolism, and reward-seeking behavior. jci.orgSocial interaction, sucrose (B13894) preference, food intake, body weight, stress hormone levels. jci.orgInvestigate potential effects on mood, anxiety, and stress-related eating behaviors.

Organotypic Slice Cultures and Isolated Organ Preparations for Ex Vivo Analysis

Ex vivo models, such as organotypic slice cultures and isolated organ preparations, bridge the gap between simplified in vitro cell cultures and complex in vivo animal studies. These models maintain the three-dimensional architecture and cellular diversity of a tissue, allowing for the study of compound effects in a more physiologically relevant context while permitting precise experimental control. researchgate.netnih.gov

Organotypic hippocampal slice cultures are a well-established model for neurobiology research. springernature.com Slices of brain tissue, typically from young rodents, are cultured for days or weeks, preserving much of the native cellular organization and synaptic circuitry. researchgate.netspringernature.com This system would be ideal for investigating the direct effects of this compound on neuronal health, synaptic function, and inflammatory responses within the brain microenvironment. For example, organotypic cultures have been used to study neuroprotection by omega-3 fatty acids and to assess the metabolic adaptations of cancer cells within brain tissue. researchgate.netnih.gov Researchers could treat hippocampal slices with this compound and measure endpoints such as neuronal viability (e.g., using Propidium Iodide uptake), reactive oxygen species (ROS) formation, and lipid peroxidation. mdpi.com

Isolated organ preparations, such as perfused liver or isolated muscle and adipocytes, are used to study metabolism at the tissue level. physiogenex.comcambridge.org These ex vivo assays can directly measure processes like glucose uptake, fatty acid oxidation, and lipolysis in response to a test compound. physiogenex.com For example, to assess the direct impact of this compound on hepatic lipid metabolism, precision-cut liver slices (PCLSs) could be cultured in its presence. nih.gov Such models have been used to induce MASLD-like phenotypes by treating slices with high concentrations of free fatty acids and to test the efficacy of therapeutic compounds. nih.gov Similarly, isolated adipocytes can be used to measure lipolysis, while isolated muscle preparations can be used to assess glucose uptake and fatty acid oxidation using radiotracers. physiogenex.com

The table below describes various ex vivo models that could be employed to analyze the biology of this compound.

Ex Vivo ModelTissue SourceTypical ApplicationEndpoints Measured
Organotypic Hippocampal Slice Culture (OHSC) Mouse/Rat HippocampusNeurotoxicity, neuroprotection, inflammation, tumor cell invasion. springernature.commdpi.comCell viability (PI uptake), apoptosis (TUNEL), ROS production (DCF fluorescence), gene/protein expression. mdpi.com
Precision-Cut Liver Slices (PCLS) Human/Mouse/Rat LiverDrug metabolism, toxicology, steatosis, inflammation, fibrosis. nih.govLipid accumulation (Oil Red O), gene expression (pro-inflammatory/fibrotic markers), triglyceride content. nih.gov
Isolated Adipocytes Mouse/Rat Adipose TissueLipolysis, glucose uptake. physiogenex.comGlycerol/free fatty acid release (lipolysis), radiolabeled glucose uptake. physiogenex.com
Isolated Muscle (e.g., soleus, EDL) Mouse/Rat Skeletal MuscleGlucose uptake, fatty acid oxidation. physiogenex.comRadiolabeled glucose uptake, ¹⁴CO₂ production from radiolabeled fatty acids. physiogenex.com
Liver/Intestinal Organoids iPSC-derived or primary cellsDisease modeling (e.g., steatohepatitis), nutrient metabolism, drug response. mdpi.comLipid accumulation, gene expression, metabolic flux analysis, cell stiffness. mdpi.com

Computational Chemistry and Bioinformatics in 7 Sulfooxy Octanoic Acid Research

Molecular Modeling and Dynamics Simulations of Ligand-Target Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools for investigating the behavior of molecules at an atomic level. These techniques can be used to study the interactions between a ligand, such as 7-(Sulfooxy)octanoic acid, and its biological targets, which are often proteins or lipid membranes.

MD simulations of sulfated molecules like sodium dodecyl sulfate (B86663) (SDS) have provided valuable insights into their interactions with lipid bilayers. iphy.ac.cncpsjournals.org These studies show that sulfated lipids can readily insert into cell membranes, altering their physical properties such as thickness and area. iphy.ac.cn The simulations reveal that both strong hydrophilic interactions between the sulfate group and the polar head groups of lipids, as well as hydrophobic interactions between the hydrocarbon chains, are crucial for these effects. iphy.ac.cn

For a molecule like this compound, MD simulations could be employed to:

Predict its preferred conformation in aqueous solution and within a lipid bilayer.

Simulate its binding to potential protein targets, identifying key amino acid residues involved in the interaction.

Calculate the free energy of binding to understand the affinity and specificity of the interaction.

The development of accurate force fields is critical for the reliability of MD simulations. Recent work on refining force field parameters for sulfated glycosaminoglycans highlights the importance of accurate representation of the sulfated moieties, which is also applicable to sulfated lipids like this compound. biorxiv.org

A hypothetical molecular dynamics simulation of this compound interacting with a lipid bilayer could be set up to analyze various parameters, as shown in the table below.

Simulation ParameterDescriptionPotential Insight for this compound
Potential Energy The total energy of the system, reflecting the stability of the interactions.Lower potential energy would indicate favorable interactions with the lipid bilayer.
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of the superimposed molecule and a reference structure.Indicates the stability of the this compound conformation within the membrane.
Radial Distribution Function (RDF) Describes how the density of surrounding particles varies as a function of distance from a reference particle.Can reveal the specific atoms of the lipid and water molecules that interact with the sulfate and carboxyl groups of this compound.
Order Parameters (Scd) A measure of the orientational order of the lipid acyl chains.Changes in Scd upon insertion of this compound would indicate its effect on membrane fluidity.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Derivations

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry and toxicology for understanding how the chemical structure of a compound influences its biological activity.

While specific SAR or QSAR studies for this compound are not readily found, research on other sulfated organic molecules provides a blueprint for how such studies could be conducted. For instance, QSAR models have been developed to predict the reactivity of organic contaminants with sulfate radicals. acs.orgnih.govresearchgate.net These models use molecular descriptors to establish a mathematical relationship with the reaction rate.

A QSAR study on a series of analogs of this compound could help in identifying the structural features crucial for a specific biological activity. Key molecular descriptors that could be investigated include:

Electronic Descriptors: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate or accept electrons. acs.orgnih.gov

Topological Descriptors: Which describe the connectivity and shape of the molecule.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which indicates the molecule's lipophilicity.

A study on sulfated glycomimetics demonstrated through computational SAR that the sulfate groups are essential for high-affinity binding to their target protein. nih.gov This suggests that the sulfooxy group in this compound is likely a critical determinant of its biological function.

The table below presents a hypothetical set of descriptors that could be used in a QSAR study of this compound analogs.

DescriptorTypePotential Influence on Activity
LogP HydrophobicHigher lipophilicity might enhance membrane permeability but could also lead to non-specific binding.
HOMO-LUMO Gap ElectronicA smaller gap often correlates with higher reactivity. acs.orgnih.gov
Molecular Weight StericCould influence how the molecule fits into a binding pocket.
Number of Hydrogen Bond Donors/Acceptors TopologicalImportant for specific interactions with a biological target.
Surface Area of the Sulfate Group GeometricCould be directly related to the strength of interaction with a target.

Metabolic Network Reconstruction and Flux Balance Analysis

Metabolic network reconstruction is the process of assembling all known metabolic reactions in an organism into a comprehensive model. nih.govperiodikos.com.br Flux balance analysis (FBA) is a mathematical technique used to simulate the flow of metabolites through this network, allowing for the prediction of growth rates and the production of specific compounds. nih.gov

The metabolic pathway of this compound is not well-documented. However, studies on the metabolism of fatty acids and the involvement of sulfation pathways provide some clues. For example, research has shown that the heparan and heparin metabolism pathway, which involves sulfotransferases, can regulate fatty acid composition in bovine muscle. ijbs.commerckmillipore.com This suggests that sulfated fatty acids can be part of larger metabolic networks.

If the enzymes responsible for the synthesis and degradation of this compound were identified, this information could be incorporated into a genome-scale metabolic model of the relevant organism. FBA could then be used to:

Predict the metabolic fate of this compound under different conditions.

Identify key enzymes in its metabolic pathway that could be targeted for modulation.

The table below outlines the general steps for incorporating a novel compound like this compound into a metabolic network reconstruction.

StepDescriptionRelevance to this compound
1. Identify Relevant Enzymes Find the enzymes that synthesize and degrade the compound.This would require experimental evidence for the enzymes acting on this compound.
2. Define Stoichiometric Reactions Write down the balanced chemical reactions for each enzymatic step.For example, the synthesis of this compound from a precursor fatty acid and a sulfate donor.
3. Add Reactions to the Model Incorporate the new reactions into an existing genome-scale metabolic model.This would link the metabolism of this compound to the rest of the cellular metabolism.
4. Perform Flux Balance Analysis Use FBA to simulate the metabolic fluxes through the updated network.This could predict how the cell utilizes or produces this compound under various nutritional conditions.

Data Mining and Cheminformatics for Analog Identification and Predictive Biology

Data mining and cheminformatics are used to analyze large datasets of chemical and biological information to identify patterns and make predictions. These approaches can be invaluable for identifying analogs of this compound and predicting their biological activities.

Cheminformatics tools can be used to search chemical databases for compounds with similar structures to this compound. This can help in identifying other sulfated fatty acids or related molecules that may have similar biological properties. For example, studies have used cheminformatics to characterize the lipidome of various organisms, including the identification of numerous sulfolipids. uni-konstanz.deresearchgate.net

Once a set of analogs is identified, their properties can be predicted using computational models. This can include predictions of:

Physicochemical properties (e.g., solubility, pKa).

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Potential biological targets.

The table below lists some common cheminformatics databases and tools and their potential application in the study of this compound.

Database/ToolDescriptionApplication for this compound Research
PubChem A public database of chemical molecules and their activities against biological assays.Search for analogs of this compound and any available biological data.
ChEMBL A manually curated chemical database of bioactive molecules with drug-like properties.Identify potential biological targets for sulfated fatty acids.
SwissADME A web tool to compute physicochemical descriptors as well as to predict ADME parameters, pharmacokinetic properties, and drug-like nature.Predict the ADMET properties of this compound and its analogs.
LIPID MAPS A large, curated database of lipid structures and their annotations.Identify known sulfolipids and their classification.

Future Research Directions and Translational Opportunities for Sulfooxy Fatty Acids

Comprehensive Elucidation of Biosynthetic and Degradative Pathways for Sulfooxy Fatty Acids

A fundamental area for future research is the complete mapping of the metabolic pathways responsible for the synthesis and breakdown of sulfooxy fatty acids, including 7-(sulfooxy)octanoic acid.

Biosynthesis: The addition of a sulfate (B86663) group is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.govmdpi.com These enzymes transfer a sulfonate group from a universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl or amine group on a substrate. researchgate.netwikipedia.org While SULTs that act on a variety of substrates like steroids and oxysterols have been identified, the specific SULTs responsible for the sulfation of medium-chain fatty acids like octanoic acid at the 7-position are yet to be characterized. mdpi.comnih.gov Future research should focus on identifying and characterizing these specific enzymes. This would involve screening putative SULTs for their activity towards octanoic acid and its hydroxylated precursors. Understanding the tissue distribution and regulation of these enzymes will be crucial to understanding the biological context of this compound formation.

Degradation: The breakdown of sulfooxy fatty acids likely involves sulfatases, which remove the sulfate group, and the subsequent degradation of the fatty acid backbone. nih.gov Sulfatases are a group of enzymes that hydrolyze sulfate esters. nih.gov Identifying the specific sulfatases that act on this compound is a key research objective. Following desulfation, the resulting 7-hydroxyoctanoic acid would likely enter the β-oxidation pathway for fatty acid degradation. researchgate.net The standard β-oxidation spiral sequentially removes two-carbon units from the carboxyl end of the fatty acid. nih.gov However, the presence of a hydroxyl group at the 7-position might require specialized enzymatic machinery or alternative degradation routes. Investigating the complete catabolic pathway will provide insights into the turnover and regulation of this class of molecules.

Detailed Characterization of Structure-Activity Relationships in Biological Contexts

Understanding how the chemical structure of sulfooxy fatty acids relates to their biological activity is paramount for any potential therapeutic application. For this compound, several structural features could be systematically varied to probe their impact on function.

Key areas for structure-activity relationship (SAR) studies include:

Chain Length: Investigating how altering the length of the fatty acid chain (e.g., from C6 to C12) influences biological activity. Short-chain fatty acids (SCFAs) are known to have distinct biological effects, and the addition of a sulfooxy group could modulate these activities in a chain-length-dependent manner. nih.govmdpi.com

Position of the Sulfooxy Group: The location of the sulfate moiety along the carbon chain is likely a critical determinant of activity. Synthesizing and testing isomers with the sulfooxy group at different positions on the octanoic acid backbone would reveal positional requirements for biological interactions.

Stereochemistry: If the carbon atom bearing the sulfooxy group is chiral, the stereochemistry (R vs. S) could significantly impact biological activity. Enantiomerically pure synthesis and comparative biological testing would be necessary to determine the active stereoisomer.

These SAR studies would ideally be conducted in relevant biological assays to assess endpoints such as receptor binding, enzyme inhibition, or effects on cell signaling pathways.

Exploration of Novel Physiological Functions and Pre-clinical Mechanistic Investigations

While the precise physiological roles of this compound are currently unknown, we can hypothesize potential functions based on the known roles of fatty acids and the impact of sulfation. Fatty acids are crucial as energy sources, components of cell membranes, and signaling molecules. nih.govnih.gov Sulfation generally increases the water solubility of lipophilic molecules, which can alter their transport, receptor interactions, and excretion.

Future preclinical research should investigate the role of this compound in various physiological contexts:

Metabolic Regulation: Given that fatty acids are central to energy metabolism, studies could explore whether this compound influences processes like glucose homeostasis, lipid metabolism in the liver, or adipocyte function. nih.gov

Inflammation and Immunity: Some fatty acids and their derivatives have potent anti-inflammatory or pro-inflammatory effects. nih.gov It is plausible that this compound could modulate inflammatory pathways. Preclinical models of inflammatory diseases could be used to test this hypothesis.

Cell Signaling: Researchers should investigate if this compound can act as a signaling molecule, for instance, by binding to specific G-protein coupled receptors (GPCRs) or nuclear receptors. mdpi.com

Mechanistic investigations in these preclinical studies would aim to identify the molecular targets and signaling pathways through which this compound exerts its effects.

Development of Advanced Analytical Tools and Biomarker Discovery

The ability to accurately detect and quantify sulfooxy fatty acids in biological samples is essential for both basic research and clinical applications.

Advanced Analytical Tools: Mass spectrometry (MS) coupled with liquid chromatography (LC) is the primary analytical technique for the analysis of lipids, including sulfated species. mdpi.comnih.gov Future efforts should focus on developing highly sensitive and specific LC-MS/MS methods for the targeted analysis of this compound and related compounds in complex biological matrices like plasma, urine, and tissues. jst.go.jp This includes the synthesis of stable isotope-labeled internal standards to ensure accurate quantification. Furthermore, developing derivatization strategies could enhance ionization efficiency and detection sensitivity in MS analysis. nih.gov

Biomarker Discovery: Sulfooxy fatty acids and other sulfated lipids have shown promise as biomarkers for various diseases, including metabolic and lysosomal storage disorders. jst.go.jpmdpi.comomu.edu.tr For example, specific sulfated bile acids are elevated in Niemann-Pick disease type C. jst.go.jpmdpi.com Future research should include untargeted and targeted metabolomics studies in various disease cohorts to assess whether levels of this compound or other sulfooxy fatty acids are altered. Identifying such associations could lead to the development of novel diagnostic or prognostic biomarkers. Saturated fatty acid biomarkers, in general, have been associated with the risk of cardiometabolic diseases. nih.gov The sulfated counterparts represent a new avenue for biomarker exploration.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 7-(Sulfooxy)octanoic acid, and how can purity be validated?

  • Answer : Synthesis typically involves sulfation of octanoic acid derivatives using sulfotransferases or chemical sulfating agents (e.g., sulfur trioxide complexes). Post-synthesis purification via reversed-phase HPLC or ion-exchange chromatography is critical. Purity validation should include:

  • Mass spectrometry (MS) for molecular weight confirmation.
  • Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to verify sulfation at the 7-position.
  • High-performance liquid chromatography (HPLC) with UV or evaporative light scattering detection for quantitative purity assessment.
  • Experimental protocols must detail reagent ratios, reaction conditions, and purification steps to ensure reproducibility .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Answer : Stability studies should employ accelerated degradation protocols:

  • pH-dependent stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC or LC-MS over 24–72 hours.
  • Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition thresholds.
  • Data interpretation should compare degradation products (e.g., desulfation to octanoic acid) against reference standards. Detailed kinetic modeling (e.g., Arrhenius plots) is recommended for predicting shelf-life .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

  • Answer : For biological samples (e.g., plasma, cell lysates):

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) ensures precision.
  • Derivatization protocols (e.g., methyl ester formation) may enhance ionization efficiency in MS.
  • Validate methods using spike-recovery experiments (70–130% recovery) and calibration curves (R² > 0.99) across physiologically relevant concentrations .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfation position) influence the biological activity of octanoic acid derivatives?

  • Answer : Comparative studies should:

  • Synthesize analogs (e.g., 5-sulfooxy vs. 7-sulfooxy isomers) and assess receptor binding (e.g., PPAR-γ, GPR84) via surface plasmon resonance (SPR) or radioligand assays.
  • Use RNA-Seq (as in yeast models ) to profile gene expression changes in target cells exposed to each analog.
  • Statistically analyze dose-response curves (EC₅₀/IC₅₀) to correlate sulfation patterns with potency. Contradictions in activity (e.g., agonist vs. antagonist effects) may arise from stereochemical differences, necessitating molecular docking simulations .

Q. What experimental strategies can resolve contradictions in reported metabolic pathways of sulfated fatty acids?

  • Answer : Discrepancies (e.g., β-oxidation rates vs. sulfatase-mediated hydrolysis) require:

  • Isotope tracing : Use ¹³C-labeled this compound to track metabolic flux in cell cultures.
  • Knockout models : CRISPR-Cas9-engineered sulfatase-deficient cell lines to isolate enzymatic contributions.
  • Multi-omics integration : Combine metabolomics (LC-MS) with proteomics (SILAC) to map enzyme-substrate networks. Cross-validate findings against existing databases (e.g., BRENDA) .

Q. How can researchers design robust assays to study the anti-inflammatory effects of this compound in vitro?

  • Answer : A tiered approach is recommended:

  • Primary screens : Measure cytokine inhibition (e.g., TNF-α, IL-6) in LPS-stimulated macrophages via ELISA.
  • Mechanistic studies : Use siRNA knockdown or inhibitors (e.g., NF-κB inhibitors) to dissect signaling pathways.
  • Counter assays : Test specificity by comparing effects on non-inflammatory pathways (e.g., AMPK activation).
  • Ensure statistical power (n ≥ 3 replicates) and include controls for sulfation-dependent activity (e.g., unsulfated octanoic acid) .

Methodological Best Practices

  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate primary data (main text) from raw datasets (supplementary files). Use hyperlinks for cross-referencing .
  • Literature Reviews : Prioritize peer-reviewed studies with clear methodologies (e.g., meta-analyses for trend identification) and avoid over-reliance on abstracts .
  • Ethical Compliance : Disclose all conflicts of interest and funding sources in acknowledgments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.